molecular formula C7H5F2NaO2S B2541248 Sodium 2,5-difluoro-4-methylbenzene-1-sulfinate CAS No. 1499532-43-2

Sodium 2,5-difluoro-4-methylbenzene-1-sulfinate

Cat. No.: B2541248
CAS No.: 1499532-43-2
M. Wt: 214.16
InChI Key: LZQFDJZQUBOMSS-UHFFFAOYSA-M
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Description

Sodium 2,5-difluoro-4-methylbenzene-1-sulfinate: is an organic compound with the molecular formula C₇H₅F₂NaO₂S. It is a sodium salt derivative of 2,5-difluoro-4-methylbenzenesulfinic acid. This compound is of interest in various chemical and industrial applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,5-difluoro-4-methylbenzene-1-sulfinate typically involves the sulfonation of 2,5-difluoro-4-methylbenzene. The process can be summarized as follows:

    Sulfonation Reaction: 2,5-difluoro-4-methylbenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.

    Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and pressures to ensure efficient sulfonation and neutralization.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Sodium 2,5-difluoro-4-methylbenzene-1-sulfinate can undergo nucleophilic substitution reactions due to the presence of the sulfonate group.

    Oxidation and Reduction: The compound can participate in redox reactions, where the sulfonate group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonates.

    Reduction Products: Reduction may yield sulfides or thiols.

Scientific Research Applications

Chemistry:

    Catalysis: Sodium 2,5-difluoro-4-methylbenzene-1-sulfinate is used as a catalyst in various organic reactions, including polymerization and coupling reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Biochemical Research: It is used in studies involving enzyme inhibition and protein modification.

Industry:

    Material Science: this compound is used in the production of specialty chemicals and materials with unique properties.

    Agriculture: It is investigated for its potential use in agrochemicals and pesticides.

Mechanism of Action

The mechanism by which sodium 2,5-difluoro-4-methylbenzene-1-sulfinate exerts its effects depends on the specific application. In catalysis, it acts by facilitating the formation of reactive intermediates. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to desired biochemical outcomes.

Comparison with Similar Compounds

  • Sodium 2,4-difluorobenzenesulfinate
  • Sodium 2,5-dichlorobenzenesulfinate
  • Sodium 4-methylbenzenesulfinate

Uniqueness: Sodium 2,5-difluoro-4-methylbenzene-1-sulfinate is unique due to the presence of both fluorine atoms and a methyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

sodium;2,5-difluoro-4-methylbenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2S.Na/c1-4-2-6(9)7(12(10)11)3-5(4)8;/h2-3H,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQFDJZQUBOMSS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)S(=O)[O-])F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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